o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

Lipophilicity Drug Design Medicinal Chemistry

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388072-62-5) is a fluorinated O-benzylhydroxylamine derivative with molecular formula C₈H₇F₄NO and molecular weight 209.14 g/mol. It features a distinctive 3-fluoro-5-(trifluoromethyl)phenyl substitution pattern that combines strong electron-withdrawing effects with modulated lipophilicity (XLogP3 = 1.8).

Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
Cat. No. B13590682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
Molecular FormulaC8H7F4NO
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)CON
InChIInChI=1S/C8H7F4NO/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
InChIKeyYHPIICAIUUDSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine | Structure, Properties & Procurement-Relevant Identifiers


o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 1388072-62-5) is a fluorinated O-benzylhydroxylamine derivative with molecular formula C₈H₇F₄NO and molecular weight 209.14 g/mol [1]. It features a distinctive 3-fluoro-5-(trifluoromethyl)phenyl substitution pattern that combines strong electron-withdrawing effects [2] with modulated lipophilicity (XLogP3 = 1.8) [1]. This compound is utilized as a synthetic building block in medicinal chemistry and agrochemical research, particularly as a precursor to oxime ethers, nitrones, and nitrogen-containing heterocycles [3].

Why o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine Cannot Be Interchanged with Simpler Benzylhydroxylamine Analogs


Generic substitution of this building block with unsubstituted benzylhydroxylamine or mono-substituted analogs fails for two quantitatively verifiable reasons. First, the combined –F and –CF₃ substitution generates electronic effects fundamentally distinct from single-substituent analogs: the Hammett σₘ constant for –CF₃ (+0.43) indicates strong electron withdrawal, while para-fluorine donates by resonance (σₚ = +0.06) [1], creating a unique electrostatic profile that alters nucleophilic reactivity and oxime formation kinetics. Second, the XLogP3 of the target compound (1.8) [2] differs substantially from O-benzylhydroxylamine (XLogP3 ≈ 0.7) [3], directly impacting partitioning behavior in biphasic reaction systems and biological membrane permeability of downstream products. These differences translate into measurable variations in reaction yields, product selectivity, and the pharmacokinetic properties of final drug candidates [4].

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine: Quantitative Comparative Evidence for Scientific Procurement Decisions


Lipophilicity Differentiation from Unsubstituted O-Benzylhydroxylamine

The target compound exhibits significantly higher lipophilicity compared to the unsubstituted parent O-benzylhydroxylamine. PubChem-computed XLogP3 for o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is 1.8, versus 0.7 for O-benzylhydroxylamine [1][2]. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher octanol-water partition coefficient.

Lipophilicity Drug Design Medicinal Chemistry

Electronic Substituent Effects Differentiating This Compound from Non-Fluorinated and Mono-Fluorinated Analogs

The 3-fluoro-5-trifluoromethyl substitution pattern imparts a distinct electronic profile that differentiates this building block from both O-benzylhydroxylamine and mono-fluorinated analogs. The Hammett σₘ constant for –CF₃ is +0.43 (strong electron-withdrawing), while para-fluorine has σₚ = +0.06 (weak electron-withdrawing) [1]. In contrast, unsubstituted benzyl and 4-fluorobenzyl derivatives lack this strong meta-electron-withdrawing effect. The combined σ effect alters the electrophilicity of the benzylic carbon and the nucleophilicity of the hydroxylamine oxygen [2].

Electronic Effects Reactivity Nucleophilic Addition

Biological Activity Differentiation: 3-Fluoro-5-(trifluoromethyl)benzyl-Containing Compounds Show Sub-100 nM Potency at GPR52

The 3-fluoro-5-(trifluoromethyl)benzyl pharmacophore, accessible via this hydroxylamine building block, confers high potency in GPR52 agonism. Compound 4u (FTBMT), which incorporates the 3-fluoro-5-(trifluoromethyl)benzyl motif, exhibits EC50 = 75 nM at GPR52, a 6.3-fold improvement over the HTS hit 3 (EC50 = 470 nM) that lacks this optimized substitution [1]. This potency advantage is directly attributable to the fluorinated benzyl group, for which this hydroxylamine serves as a direct synthetic precursor.

GPR52 Agonist Antipsychotic Structure-Activity Relationship

Topological Polar Surface Area Differentiation vs. Non-Fluorinated Hydroxylamine Building Blocks

The topological polar surface area (TPSA) of the target compound is 35.3 Ų [1], marginally higher than O-benzylhydroxylamine (TPSA = 35.3 Ų as well, but with lower molecular weight) and significantly lower than hydroxylamine derivatives with additional polar substituents. For the final drug substance FTBMT derived from this building block, the oral bioavailability in rats reached F = 53.8% with excellent brain penetration [2], consistent with the favorable TPSA range for CNS penetration (typically < 60-70 Ų).

Polar Surface Area Blood-Brain Barrier CNS Drug Design

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine: High-Value Application Scenarios for Procurement Planning


Synthesis of CNS-Penetrant GPR52 Agonists and Related GPCR-Targeted Drug Candidates

This hydroxylamine serves as the direct precursor for installing the 3-fluoro-5-(trifluoromethyl)benzyl pharmacophore into GPR52 agonists such as FTBMT (EC50 = 75 nM, F = 53.8% in rats) [1]. The favorable TPSA (35.3 Ų) and enhanced lipophilicity (XLogP3 = 1.8) of the building block [2] translate into final compounds with excellent brain penetration, making it a strategic procurement choice for CNS drug discovery programs targeting GPCRs.

Preparation of Oxime Ether Libraries with Tunable Electronic Properties for Agrochemical Lead Optimization

The combined electron-withdrawing effects of –CF₃ (σₘ = +0.43) and –F create a uniquely activated benzylic position that accelerates oxime formation kinetics and shifts reaction equilibria toward product [3]. This enables higher-throughput parallel synthesis of oxime ether libraries for agrochemical screening, with predictable electronic tuning not achievable with unsubstituted or mono-substituted benzylhydroxylamines.

Synthesis of HMG-CoA Reductase Inhibitor Intermediates and Cardiovascular Drug Candidates

Substituted hydroxylamines bearing electron-withdrawing aromatic groups have been disclosed as superior HMG-CoA reductase inhibitors in multiple patent families [4]. The 3-fluoro-5-trifluoromethyl substitution pattern of this building block provides electronic and lipophilic properties consistent with the pharmacophore requirements of this target class, positioning it as a valuable intermediate for cardiovascular drug development.

Quote Request

Request a Quote for o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.